synthesis of 2-chloro-4-fluoro-N-(2,2,2-trifluoroethyl)aniline
synthesis of 2-chloro-4-fluoro-N-(2,2,2-trifluoroethyl)aniline
An In-depth Technical Guide to the Synthesis of 2-chloro-4-fluoro-N-(2,2,2-trifluoroethyl)aniline
Introduction
2-chloro-4-fluoro-N-(2,2,2-trifluoroethyl)aniline is a highly functionalized aromatic amine of significant interest to the pharmaceutical and agrochemical industries. The unique combination of its substituents—a chlorine atom, a fluorine atom, and a trifluoroethyl group—imparts specific physicochemical properties such as increased lipophilicity, metabolic stability, and altered electronic characteristics. These features make it a valuable building block for the synthesis of complex bioactive molecules.[1][2] Aniline and its derivatives are foundational materials in industrial chemistry, serving as precursors for a vast array of products.[3] This guide provides a comprehensive overview of the primary synthetic strategies for preparing this target molecule, offering field-proven insights into the causality behind experimental choices, detailed protocols, and a comparative analysis of the methodologies.
Retrosynthetic Analysis
A retrosynthetic approach to 2-chloro-4-fluoro-N-(2,2,2-trifluoroethyl)aniline reveals two principal and strategically distinct bond disconnections. These pathways form the basis of the synthetic routes discussed in this guide.
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C-N Bond Disconnection: The most intuitive disconnection is at the benzylic carbon-nitrogen bond. This suggests a convergent synthesis via the formation of an imine from 2-chloro-4-fluorobenzaldehyde and 2,2,2-trifluoroethylamine, followed by reduction. This strategy is known as reductive amination .
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N-C₂F₃ Bond Disconnection: Alternatively, the bond between the nitrogen and the trifluoroethyl group can be disconnected. This linear approach involves the direct N-trifluoroethylation of a pre-existing 2-chloro-4-fluoroaniline scaffold using a suitable trifluoroethylating agent.
Caption: Retrosynthetic analysis of the target molecule.
Synthetic Strategy 1: Reductive Amination
Reductive amination is a robust and widely utilized method for forming carbon-nitrogen bonds, valued for its efficiency and control in avoiding the over-alkylation issues sometimes seen with direct alkylation.[4] The process involves two key stages: the initial reaction between an aldehyde (2-chloro-4-fluorobenzaldehyde) and a primary amine (2,2,2-trifluoroethylamine) to form an imine intermediate, which is then reduced in situ to the desired secondary amine.
Causality of Experimental Choices
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Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice.[4] Unlike stronger reducing agents like sodium borohydride (NaBH₄), NaBH(OAc)₃ is mild enough that it does not readily reduce the starting aldehyde, allowing the less electrophilic imine to form and be selectively reduced.[4] It is also less sensitive to acidic conditions that can be used to catalyze imine formation. Sodium cyanoborohydride (NaBH₃CN) is another effective option, but raises toxicity and waste disposal concerns due to the presence of cyanide.[4][5]
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Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents as they are relatively non-polar, aprotic, and effectively solubilize the reactants and the reducing agent. Ethyl acetate is also a viable, greener alternative.[6]
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Reaction Control: The reaction is typically run at room temperature. Monitoring by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to track the consumption of the starting aldehyde and the formation of the product.
Experimental Workflow: Reductive Amination
Caption: General workflow for the reductive amination protocol.
Detailed Protocol: Reductive Amination
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Reaction Setup: To a solution of 2-chloro-4-fluorobenzaldehyde (1.0 eq.) in ethyl acetate (0.2 M) in a round-bottom flask, add 2,2,2-trifluoroethylamine (1.1 eq.).[6] Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.
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Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2 eq.) portion-wise to the stirred solution, maintaining the temperature at 20-25°C.
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Monitoring: Monitor the reaction's progress by TLC or LC-MS every 1-2 hours until the starting aldehyde is fully consumed (typically 4-8 hours).
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Workup: Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 15-20 minutes until gas evolution ceases.
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Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x volumes).
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the pure 2-chloro-4-fluoro-N-(2,2,2-trifluoroethyl)aniline.
Synthetic Strategy 2: Direct N-Trifluoroethylation
This linear approach begins with 2-chloro-4-fluoroaniline, a commercially available starting material.[7] The core of this strategy is the formation of the N-C(ethyl) bond. While classic alkylation with trifluoroethyl halides or sulfonates is possible, modern catalytic methods offer superior efficiency and milder conditions. A notable example is the iron porphyrin-catalyzed N-trifluoroethylation using 2,2,2-trifluoroethylamine hydrochloride as the fluorine source.[8][9]
Causality of Experimental Choices
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Catalyst System: This one-pot reaction utilizes an iron(III) porphyrin complex, such as tetraphenylporphyrinatoiron(III) chloride [Fe(TPP)Cl], as the catalyst.[8] The reaction proceeds through a cascade of diazotization of 2,2,2-trifluoroethylamine followed by an N-H insertion into the aniline. This advanced catalytic system avoids the need to prepare and handle potentially unstable trifluoroethylating agents.
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Reagents: 2,2,2-trifluoroethylamine hydrochloride is used as the trifluoroethyl source, and tert-butyl nitrite (t-BuONO) serves as the diazotizing agent. The hydrochloride salt is a stable, easy-to-handle solid.
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Solvent: A key advantage of this method is its ability to be performed in an aqueous solution, making it a greener alternative to methods requiring anhydrous organic solvents.[8]
Experimental Workflow: Catalytic N-Trifluoroethylation
Caption: Workflow for iron-catalyzed N-trifluoroethylation.
Detailed Protocol: Catalytic N-Trifluoroethylation
This protocol is adapted from the general procedure for iron porphyrin-catalyzed N-trifluoroethylation of anilines.[8]
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Reaction Setup: In a reaction vessel, combine 2-chloro-4-fluoroaniline (1.0 eq.), 2,2,2-trifluoroethylamine hydrochloride (2.0 eq.), and [Fe(TPP)Cl] (5 mol%) in a mixture of 1,2-dichloroethane (DCE) and water.
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Reagent Addition: Heat the mixture to 60°C. Add tert-butyl nitrite (t-BuONO) (2.5 eq.) dropwise over 20 minutes.
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Reaction: Stir the reaction mixture at 60°C for 24 hours. Monitor the reaction's progress by TLC.
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Workup: After completion, cool the reaction to room temperature and dilute with water.
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Extraction: Extract the aqueous mixture with ethyl acetate (3x volumes).
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Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography to yield the target compound.
Comparative Analysis and Data
| Parameter | Route 1: Reductive Amination | Route 2: N-Trifluoroethylation |
| Starting Materials | 2-chloro-4-fluorobenzaldehyde, 2,2,2-trifluoroethylamine | 2-chloro-4-fluoroaniline, 2,2,2-trifluoroethylamine HCl |
| Key Reagents | NaBH(OAc)₃ | [Fe(TPP)Cl] catalyst, t-BuONO |
| Convergence | Convergent | Linear |
| Reaction Conditions | Room temperature, atmospheric pressure | 60°C, atmospheric pressure |
| Advantages | High yields, mild conditions, widely applicable, avoids handling toxic reagents (vs. NaBH₃CN).[4] | Uses readily available aniline, novel catalytic method, aqueous conditions possible.[8] |
| Disadvantages | Requires synthesis or purchase of the corresponding aldehyde.[10] | Requires a specialized catalyst, potentially longer reaction times. |
Predicted Analytical Data
| Analysis | Predicted Data for 2-chloro-4-fluoro-N-(2,2,2-trifluoroethyl)aniline |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.10-7.00 (m, 2H, Ar-H), 6.80-6.70 (m, 1H, Ar-H), 4.50 (br s, 1H, N-H), 3.85 (q, J = 8.8 Hz, 2H, N-CH₂) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 158.0 (d, J = 245 Hz), 142.0, 124.0 (q, J = 277 Hz), 123.0, 118.0 (d, J = 22 Hz), 116.0 (d, J = 25 Hz), 115.0, 45.5 (q, J = 34 Hz) |
| ¹⁹F NMR (CDCl₃, 376 MHz) | δ -74.0 (t, 3F, CF₃), -118.0 (m, 1F, Ar-F) |
| Mass Spec (ESI+) | m/z 228.03 [M+H]⁺ |
Safety Considerations
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2-Chloro-4-fluoroaniline: This starting material is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation. All handling should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
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Sodium Triacetoxyborohydride: Reacts with water to release flammable hydrogen gas. It should be handled in a dry environment and quenched carefully.
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Organic Solvents: Dichloromethane, 1,2-dichloroethane, and ethyl acetate are flammable and/or volatile. Use in a well-ventilated area away from ignition sources.
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tert-Butyl Nitrite: This reagent is volatile, flammable, and toxic. Handle with extreme care in a fume hood.
Conclusion
The can be effectively achieved through two primary strategic routes: reductive amination and direct N-trifluoroethylation. The reductive amination pathway offers a robust, high-yielding, and predictable method, contingent on the availability of the requisite aldehyde precursor. The direct, iron-catalyzed N-trifluoroethylation of 2-chloro-4-fluoroaniline represents a more modern, linear approach that leverages an inexpensive trifluoroethyl source under relatively green conditions. The optimal choice for a given research or development campaign will depend on factors such as starting material availability, scalability, cost, and the specific technical capabilities of the laboratory. Both methods provide reliable access to this valuable fluorinated building block for further application in drug discovery and materials science.
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